2-(2-Hydroxybutyl)pyridazin-3-one
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Overview
Description
2-(2-Hydroxybutyl)pyridazin-3-one is a derivative of pyridazin-3-one, a compound known for its versatile pharmacological properties. Pyridazin-3-one derivatives have attracted significant attention due to their diverse biological activities, including antihypertensive, cardiotonic, and anti-inflammatory effects . The incorporation of a hydroxybutyl group at the 2-position of the pyridazin-3-one ring enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one typically involves the reaction of pyridazin-3-one with 2-bromo-1-butanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromo-1-butanol attacks the pyridazin-3-one ring, resulting in the formation of the desired product .
Reaction Conditions:
Reagents: Pyridazin-3-one, 2-bromo-1-butanol, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybutyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyridazin-3-one ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-oxobutyl)pyridazin-3-one.
Reduction: Formation of 2-(2-hydroxybutyl)dihydropyridazin-3-one.
Substitution: Formation of 2-(2-halobutyl)pyridazin-3-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybutyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
2-(2-Hydroxybutyl)pyridazin-3-one can be compared with other pyridazin-3-one derivatives, such as:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: Known for its selective cyclooxygenase-2 inhibitory activity.
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Recognized for its potent phosphodiesterase-III inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridazin-3-one derivatives.
Properties
IUPAC Name |
2-(2-hydroxybutyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIZHSMGNJLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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